PIPE-3297

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C23H30N2O |

|---|---|

Molekulargewicht |

350.5 g/mol |

IUPAC-Name |

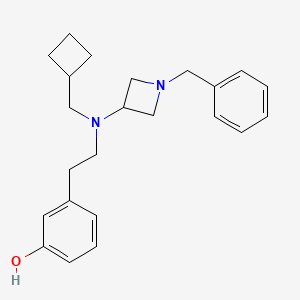

3-[2-[(1-benzylazetidin-3-yl)-(cyclobutylmethyl)amino]ethyl]phenol |

InChI |

InChI=1S/C23H30N2O/c26-23-11-5-8-19(14-23)12-13-25(16-21-9-4-10-21)22-17-24(18-22)15-20-6-2-1-3-7-20/h1-3,5-8,11,14,21-22,26H,4,9-10,12-13,15-18H2 |

InChI-Schlüssel |

HAGXQMDLCFPZFQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C1)CN(CCC2=CC(=CC=C2)O)C3CN(C3)CC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

PIPE-3297: A Technical Overview of a Novel Myelination Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIPE-3297 is a novel, selective kappa opioid receptor (KOR) agonist currently in preclinical development. It has demonstrated potential as a therapeutic agent for demyelinating diseases, such as multiple sclerosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by available preclinical data.

Core Mechanism of Action: Biased Agonism at the Kappa Opioid Receptor

This compound acts as a potent and selective agonist at the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR). A key feature of this compound is its biased agonism. It preferentially activates the G-protein signaling pathway over the β-arrestin-2 recruitment pathway.[1][2][3] This biased signaling is hypothesized to contribute to its therapeutic effects while potentially avoiding certain adverse effects associated with non-biased KOR agonists.

Signaling Pathway

The proposed signaling pathway for this compound involves the following steps:

-

Receptor Binding: this compound binds to and activates the kappa opioid receptor on the surface of oligodendrocyte progenitor cells (OPCs).

-

G-Protein Activation: This binding event preferentially activates the associated Gi/o protein.

-

Downstream Signaling: Activation of the G-protein initiates a downstream signaling cascade that ultimately promotes the differentiation of OPCs into mature, myelinating oligodendrocytes.

-

Minimal β-Arrestin-2 Recruitment: Unlike many other KOR agonists, this compound shows low efficacy in recruiting β-arrestin-2, a protein involved in receptor desensitization and internalization, as well as initiating distinct signaling cascades.[1][2][3]

References

PIPE-3297: A Technical Overview of a Selective Kappa Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIPE-3297 has emerged as a promising therapeutic candidate due to its selective agonist activity at the kappa opioid receptor (KOR). This document provides a comprehensive technical guide to the pharmacology of this compound, with a focus on its receptor selectivity and functional profile. The information presented herein is intended to support further research and development efforts in the fields of neuroscience and pharmacology.

Quantitative Analysis of Receptor Activity

This compound has been characterized as a potent and selective agonist for the kappa opioid receptor, demonstrating a clear preference for G-protein signaling pathways over β-arrestin recruitment. This biased agonism is a key feature of its pharmacological profile.

Functional Activity

The functional activity of this compound has been primarily elucidated through in vitro assays assessing G-protein activation and β-arrestin-2 recruitment. The compound shows high potency and efficacy in activating G-protein signaling at the kappa opioid receptor, with an EC50 of 1.1 nM and an Emax of 91%.[1][2][3] In contrast, it exhibits minimal recruitment of β-arrestin-2, with an Emax of less than 10%.[1][2][3] This profile suggests that this compound is a G-protein biased agonist at the KOR.

While this compound is described as a "selective" KOR agonist, specific quantitative data on its binding affinities (Ki) and functional potencies (EC50) at the mu (µ) and delta (δ) opioid receptors are not available in the public domain at the time of this report. This information is crucial for a complete understanding of its selectivity profile.

Table 1: Functional Activity of this compound at the Kappa Opioid Receptor

| Parameter | Value | Reference |

| G-Protein Signaling (GTPγS Assay) | ||

| EC50 | 1.1 nM | [1][2][3] |

| Emax | 91% | [1][2][3] |

| β-Arrestin-2 Recruitment | ||

| Emax | < 10% | [1][2][3] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, based on the assays referenced in the primary literature, the following represents a generalized methodology for the key experiments.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Membrane Preparation: Membranes are prepared from cells stably expressing the opioid receptor of interest (kappa, mu, or delta).

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used for the assay.

-

Radioligand: A radiolabeled ligand with known affinity for the target receptor (e.g., [³H]diprenorphine) is used at a concentration near its Kd.

-

Competition Binding: Increasing concentrations of the unlabeled test compound (this compound) are incubated with the membranes and the radioligand.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay (General Protocol)

This functional assay measures the activation of G-proteins following receptor agonism.

-

Membrane Preparation: Membranes from cells expressing the kappa opioid receptor are used.

-

Assay Buffer: A buffer containing GDP is used to facilitate the exchange of [³⁵S]GTPγS for GDP upon G-protein activation.

-

Incubation: Membranes are incubated with increasing concentrations of the agonist (this compound) and a fixed concentration of [³⁵S]GTPγS.

-

Termination and Filtration: The reaction is stopped, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured by filtration and scintillation counting.

-

Data Analysis: The data are analyzed to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) for G-protein activation.

β-Arrestin-2 Recruitment Assay (General Protocol)

This assay quantifies the recruitment of β-arrestin-2 to the receptor upon agonist binding.

-

Cell Lines: A cell line co-expressing the kappa opioid receptor and a β-arrestin-2 fusion protein (often linked to a reporter enzyme or fluorescent protein) is used.

-

Agonist Stimulation: The cells are treated with increasing concentrations of the agonist (this compound).

-

Detection: The recruitment of β-arrestin-2 to the activated receptor is measured by detecting the signal from the reporter system (e.g., luminescence or fluorescence).

-

Data Analysis: The EC50 and Emax for β-arrestin-2 recruitment are determined from the dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway of a G-protein biased KOR agonist and a typical experimental workflow for assessing its selectivity.

References

An In-Depth Technical Guide to the PIPE-3297 G-Protein Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

PIPE-3297 is a novel, selective kappa opioid receptor (KOR) agonist that exhibits significant biased agonism towards the G-protein signaling pathway over the β-arrestin-2 recruitment pathway. This functional selectivity makes this compound a promising therapeutic candidate for demyelinating diseases, such as multiple sclerosis, by promoting oligodendrocyte differentiation and remyelination while potentially avoiding the adverse effects associated with non-biased KOR agonists. This guide provides a comprehensive overview of the G-protein signaling pathway of this compound, including its pharmacological properties, detailed experimental protocols for its characterization, and a review of its mechanism of action.

Introduction to this compound

This compound is a potent and fully efficacious activator of G-protein signaling at the kappa opioid receptor.[1] Its biased agonism is characterized by robust G-protein activation with minimal recruitment of β-arrestin-2.[1] This profile is of significant interest as G-protein signaling downstream of KOR activation is linked to therapeutic effects like analgesia and remyelination, while β-arrestin-2 recruitment is associated with adverse effects such as dysphoria and sedation. In preclinical models of multiple sclerosis, specifically the experimental autoimmune encephalomyelitis (EAE) mouse model, daily administration of this compound has been shown to reduce disease severity.[1]

Quantitative Pharmacological Profile of this compound

The pharmacological characteristics of this compound have been determined through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Efficacy of this compound at the Kappa Opioid Receptor

| Assay Type | Parameter | Value | Cell Line | Reference |

| GTPγS Binding | EC50 | 1.1 nM | CHO-hKOR | [1][2] |

| GTPγS Binding | Emax | 91% | CHO-hKOR | [1] |

| β-Arrestin-2 Recruitment | Emax | < 10% | Not Specified | [1][2] |

Table 2: In Vivo Pharmacokinetics and Receptor Occupancy of this compound

| Species | Dose | Route of Administration | CNS Receptor Occupancy | Time Point | Reference |

| Mouse | 30 mg/kg | Subcutaneous (s.c.) | 90% | 1 hour | [1] |

G-Protein Signaling Pathway of this compound

This compound activates the kappa opioid receptor, a G-protein coupled receptor (GPCR). This activation preferentially stimulates the Gαi/o family of G-proteins, leading to a cascade of intracellular events that ultimately promote oligodendrocyte differentiation and remyelination.

This compound-Mediated KOR Signaling Cascade

The binding of this compound to the KOR induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gαi/oβγ). This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate the activity of downstream effector proteins. Key downstream pathways implicated in the therapeutic effects of KOR agonism include the activation of the Extracellular signal-Regulated Kinase (ERK) and the phosphorylation of the cAMP Response Element-Binding protein (CREB).

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins by a GPCR agonist. It relies on the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit upon receptor activation.

Materials:

-

Membranes from CHO cells stably expressing the human kappa opioid receptor (CHO-hKOR).

-

[35S]GTPγS.

-

GTPγS Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA.

-

GDP.

-

This compound.

-

Scintillation counter.

Procedure:

-

Thaw CHO-hKOR cell membranes on ice.

-

Prepare serial dilutions of this compound in GTPγS Assay Buffer.

-

In a 96-well plate, add in the following order:

-

50 μL of GTPγS Assay Buffer.

-

25 μL of GDP solution (final concentration typically 10-30 µM).

-

25 μL of this compound dilution or vehicle control.

-

50 μL of CHO-hKOR membrane suspension (typically 5-10 µg of protein per well).

-

-

Pre-incubate the plate for 15 minutes at 30°C.

-

Initiate the binding reaction by adding 50 μL of [35S]GTPγS (final concentration typically 0.1-0.5 nM).

-

Incubate for 60 minutes at 30°C with gentle agitation.

-

Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine EC50 and Emax values.

β-Arrestin-2 Recruitment Assay (DiscoverX PathHunter®)

This cell-based assay quantifies the recruitment of β-arrestin-2 to an activated GPCR using enzyme fragment complementation.

Materials:

-

PathHunter® CHO-KOR β-Arrestin GPS cells.

-

Cell Plating Reagent.

-

This compound.

-

PathHunter® Detection Reagents.

-

Chemiluminescent plate reader.

Procedure:

-

Culture PathHunter® cells according to the manufacturer's protocol.

-

Plate cells in a 384-well white, clear-bottom assay plate at the recommended density and incubate overnight.

-

Prepare serial dilutions of this compound in the appropriate assay buffer.

-

Add the this compound dilutions to the cells and incubate for 90 minutes at 37°C.

-

Prepare the PathHunter® Detection Reagent mixture according to the manufacturer's instructions.

-

Add the detection reagent to each well and incubate for 60 minutes at room temperature, protected from light.

-

Measure the chemiluminescent signal using a plate reader.

-

Calculate the percentage of β-arrestin-2 recruitment relative to a positive control and determine the Emax.

Conclusion

This compound represents a significant advancement in the development of KOR-targeted therapeutics. Its pronounced biased agonism for the G-protein signaling pathway, coupled with its demonstrated efficacy in preclinical models of demyelinating disease, underscores its potential as a novel treatment for multiple sclerosis and other related disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic utility of this compound and other biased KOR agonists.

References

PIPE-3297: A Technical Guide to its Selective Kappa Opioid Receptor Agonism and Lack of β-Arrestin-2 Recruitment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PIPE-3297, a selective kappa opioid receptor (KOR) agonist. The document focuses on its mechanism of action, particularly its biased agonism, characterized by potent G-protein signaling activation with a notable absence of β-arrestin-2 recruitment. This compilation of quantitative data, detailed experimental protocols, and signaling pathway visualizations is intended to serve as a comprehensive resource for researchers in pharmacology and drug development.

Quantitative Data Summary

This compound has been identified as a potent and selective KOR agonist.[1][2][3] Its pharmacological profile is highlighted by a strong preference for the G-protein signaling pathway over the β-arrestin-2 recruitment pathway. The key quantitative parameters are summarized in the table below.

| Ligand | Parameter | Value | Assay System |

| This compound | G-protein Signaling (EC50) | 1.1 nM | GTPγS Binding Assay |

| G-protein Signaling (Emax) | 91% | GTPγS Binding Assay | |

| β-arrestin-2 Recruitment (Emax) | < 10% | β-arrestin-2 Recruitment Functional Assay |

Signaling Pathways and Biased Agonism

G-protein coupled receptors (GPCRs), such as the kappa opioid receptor, can initiate intracellular signaling through two primary pathways: G-protein-dependent signaling and β-arrestin-mediated signaling. While G-protein activation is often associated with the primary therapeutic effects of a ligand, β-arrestin recruitment can lead to receptor desensitization, internalization, and the activation of distinct signaling cascades that may contribute to adverse effects.

This compound exemplifies a "biased agonist," a compound that preferentially activates one of these pathways. In this case, this compound is biased towards G-protein signaling, which is believed to be responsible for the therapeutic effects of KOR agonists, while avoiding the β-arrestin-2 pathway, potentially reducing the incidence of unwanted side effects.[1][2][3]

Experimental Protocols

The characterization of this compound's pharmacological profile involves two key in vitro functional assays: the GTPγS binding assay to quantify G-protein activation and a β-arrestin-2 recruitment assay. The following sections provide detailed methodologies for these experiments.

Disclaimer: The following protocols are based on standard methodologies for these assays. The specific details of the experiments performed for this compound in the primary literature were not fully available. These protocols are intended to provide a comprehensive understanding of the experimental principles.

GTPγS Binding Assay

This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist. This provides a direct measure of G-protein engagement.

Materials:

-

Membrane preparations from cells expressing the kappa opioid receptor.

-

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

Non-radiolabeled GTPγS.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

This compound and a reference agonist.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes expressing the kappa opioid receptor using standard cell fractionation techniques.

-

Assay Setup: In a 96-well plate, add the assay buffer, GDP, and varying concentrations of this compound or the reference agonist.

-

Incubation: Add the cell membrane preparation to the wells and incubate at 30°C for a predetermined time to allow for ligand binding.

-

GTPγS Addition: Add [³⁵S]GTPγS to initiate the binding reaction and incubate for an additional period.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of excess non-radiolabeled GTPγS). Plot the specific binding against the logarithm of the agonist concentration to determine EC₅₀ and Eₘₐₓ values.

β-Arrestin-2 Recruitment Assay (PathHunter® Assay Principle)

A common method to measure β-arrestin-2 recruitment is the PathHunter® assay, which is based on enzyme fragment complementation (EFC).

Principle:

The GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin-2 is fused to a larger, inactive fragment of the enzyme (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin-2 to the GPCR, the two enzyme fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

Materials:

-

PathHunter® cell line co-expressing the KOR tagged with ProLink™ and β-arrestin-2 tagged with Enzyme Acceptor.

-

Cell culture medium and reagents.

-

This compound and a reference agonist.

-

PathHunter® Detection Reagents.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the PathHunter® cells in a 384-well microplate and incubate overnight.

-

Compound Addition: Add serial dilutions of this compound or the reference agonist to the cells.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin-2 recruitment.

-

Detection: Add the PathHunter® Detection Reagents to the wells.

-

Signal Measurement: Incubate at room temperature to allow for the enzymatic reaction to proceed, and then measure the chemiluminescent signal using a luminometer.

-

Data Analysis: Plot the signal intensity against the logarithm of the agonist concentration to determine the Eₘₐₓ for β-arrestin-2 recruitment.

References

Unveiling PIPE-3297: A Novel Myelination Agent for Demyelinating Diseases

San Diego, CA - This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of PIPE-3297, a promising new therapeutic agent for demyelinating diseases such as multiple sclerosis. Developed by Pipeline Therapeutics, this compound is a selective kappa opioid receptor (KOR) agonist designed to promote remyelination while avoiding the undesirable side effects associated with earlier generations of KOR agonists.

Introduction

Multiple sclerosis (MS) is a chronic autoimmune disease characterized by damage to the myelin sheath that insulates nerve fibers in the central nervous system (CNS). Current MS therapies primarily target the immune system to reduce inflammation but have limited efficacy in promoting the regeneration of myelin. This compound represents a novel approach by directly targeting the kappa opioid receptor, which has been identified as a key regulator of oligodendrocyte differentiation and myelination.

This document details the structure-activity relationship (SAR) studies that led to the discovery of this compound, its unique pharmacological profile as a biased agonist, and its demonstrated efficacy in preclinical models of demyelination.

Discovery and Synthesis

The development of this compound originated from SAR studies of U50,488 analogues, a class of molecules known to interact with the kappa opioid receptor.[1] The synthesis process focused on creating a potent and selective KOR agonist with a specific signaling profile.

Synthesis of this compound

While the specific, step-by-step synthesis protocol for this compound is proprietary, the foundational approach involved the characterization of U50,488 analogues. This process typically involves multi-step organic synthesis to modify the core structure and optimize for desired pharmacological properties.

Pharmacological Profile

This compound is distinguished by its action as a biased agonist, preferentially activating the G-protein signaling pathway over the β-arrestin-2 recruitment pathway. This is significant because the G-protein pathway is believed to be responsible for the therapeutic effects on myelination, while the β-arrestin-2 pathway is associated with adverse effects such as sedation.

In Vitro Characterization

The in vitro activity of this compound was assessed using a GTPγS binding assay and a β-arrestin-2 recruitment assay. The compound demonstrated potent activation of G-protein signaling with an EC50 of 1.1 nM and an Emax of 91%.[2][3][4] In contrast, it showed minimal recruitment of β-arrestin-2, with an Emax of less than 10%.[2][3][4]

| Assay | Parameter | Value |

| GTPγS Binding | EC50 | 1.1 nM |

| Emax | 91% | |

| β-arrestin-2 Recruitment | Emax | < 10% |

In Vivo Characterization

Preclinical studies in mice have demonstrated the in vivo efficacy and favorable safety profile of this compound.

| Experiment | Animal Model | Dose | Key Findings |

| Receptor Occupancy | Healthy Mice | 30 mg/kg (s.c.) | Achieved 90% occupancy of KOR in the CNS 1 hour post-dose.[2][4] |

| Oligodendrocyte Maturation | Healthy Mice | 3 and 30 mg/kg (s.c.) | Statistically significant increase in mature oligodendrocytes.[2][3][4] |

| Efficacy in EAE Model | Mouse EAE Model | 3 and 30 mg/kg (s.c.) daily | Reduced disease score and significantly improved Visually Evoked Potential (VEP) N1 latencies.[2][4] |

| Locomotor Activity | Healthy Mice | Not specified | Minimal and non-KOR-mediated decrease in total locomotor activity.[2] |

Mechanism of Action and Signaling Pathway

This compound exerts its pro-myelinating effects through the activation of the kappa opioid receptor on oligodendrocyte precursor cells (OPCs). This activation stimulates the G-protein signaling cascade, leading to the differentiation of OPCs into mature, myelin-producing oligodendrocytes. By avoiding the β-arrestin-2 pathway, this compound is designed to minimize the sedative side effects seen with non-biased KOR agonists.

Caption: this compound Signaling Pathway.

Experimental Protocols

GTPγS Binding Assay

-

Objective: To determine the potency and efficacy of this compound in activating G-protein signaling via the kappa opioid receptor.

-

Method: Membranes isolated from CHO-K1 cells stably expressing human KORs were used. The assay measures the binding of [35S]GTPγS to G-proteins upon receptor activation by the test compound. Data were analyzed to determine EC50 and Emax values.

β-arrestin-2 Recruitment Assay

-

Objective: To assess the potential of this compound to recruit β-arrestin-2.

-

Method: A MULTISCREENᵀᴹ β-arrestin-2 recruitment assay was employed. This cell-based assay measures the interaction between the activated KOR and β-arrestin-2. The Emax value was determined to quantify the extent of recruitment.

In Vivo Receptor Occupancy

-

Objective: To measure the extent of KOR binding by this compound in the central nervous system.

-

Method: A novel KOR radiotracer, [3H]-PIPE-3113, was used.[2][3] Healthy mice were administered this compound subcutaneously, and brain tissue was analyzed at specific time points to quantify the displacement of the radiotracer and calculate receptor occupancy.

Experimental Autoimmune Encephalomyelitis (EAE) Model

-

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of multiple sclerosis.

-

Method: The EAE model was induced in mice using myelin oligodendrocyte glycoprotein (MOG).[3] Animals were treated daily with this compound or vehicle.[2][4] Disease progression was monitored using a clinical scoring system. Visually evoked potentials (VEPs) were measured to assess the functional integrity of the visual pathway, a common site of demyelination in MS.

Caption: EAE Experimental Workflow.

Conclusion

This compound is a novel, selective, and biased kappa opioid receptor agonist with significant potential as a remyelinating therapy for diseases such as multiple sclerosis. Its ability to potently activate the pro-myelinating G-protein signaling pathway while avoiding the β-arrestin-2 pathway represents a significant advancement in the field. Preclinical data demonstrate its efficacy in promoting oligodendrocyte maturation and improving functional outcomes in a relevant disease model. Further clinical investigation of this compound is warranted.

References

PIPE-3297: A Technical Guide to a G-Protein Biased Kappa Opioid Receptor Agagonist for Oligodendrocyte Differentiation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PIPE-3297, a novel, selective kappa opioid receptor (KOR) agonist with a strong G-protein signaling bias. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes the associated signaling pathways and workflows. This information is intended to support further research and development of this compound as a potential therapeutic agent for demyelinating diseases such as multiple sclerosis.

Core Mechanism of Action

This compound is a potent and selective agonist for the kappa opioid receptor (KOR). Its therapeutic potential in promoting oligodendrocyte differentiation stems from its unique signaling profile. Unlike many conventional KOR agonists, this compound exhibits a strong bias towards the G-protein signaling pathway while having minimal recruitment of β-arrestin-2.[1] This biased agonism is hypothesized to retain the therapeutic effects on myelination while potentially avoiding the adverse effects associated with β-arrestin-2 signaling, such as dysphoria and sedation.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay System |

| GTPγS EC50 | 1.1 nM | Membranes from CHO-K1 cells expressing human KOR |

| GTPγS Emax | 91% | Membranes from CHO-K1 cells expressing human KOR |

| β-arrestin-2 Recruitment Emax | < 10% | MULTISCREEN™ β-arrestin-2 recruitment assay |

Data sourced from Schrader et al., 2024.[1]

Table 2: In Vivo Efficacy of this compound in Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

| Dosage (s.c.) | Effect on Disease Score | Effect on Visually Evoked Potential (VEP) N1 Latency |

| 3 mg/kg (daily) | Reduced disease score | Significantly improved |

| 30 mg/kg (daily) | Reduced disease score | Significantly improved |

Data sourced from Schrader et al., 2024.[1]

Table 3: In Vivo Receptor Occupancy of this compound

| Dosage (s.c.) | CNS KOR Occupancy | Time Post-Dose |

| 30 mg/kg | 90% | 1 hour |

Data sourced from Schrader et al., 2024.[1]

Signaling Pathway

Activation of the kappa opioid receptor on oligodendrocyte progenitor cells (OPCs) by this compound is believed to initiate a signaling cascade that promotes their differentiation into mature, myelinating oligodendrocytes. This process is primarily mediated through G-protein signaling, with potential involvement of downstream effectors such as extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK).

References

PIPE-3297: A Technical Overview of its Anti-inflammatory and Myelinating Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIPE-3297 is a novel, selective kappa opioid receptor (KOR) agonist that has demonstrated significant potential in the modulation of neuroinflammatory and demyelinating processes.[1] As a G-protein biased agonist, this compound preferentially activates the G-protein signaling pathway over the β-arrestin-2 recruitment pathway.[1] This characteristic is believed to contribute to its therapeutic effects while potentially mitigating the adverse effects associated with unbiased KOR agonists. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, supported by available preclinical data.

Core Mechanism of Action

This compound exerts its effects primarily through the activation of the kappa opioid receptor, a G-protein coupled receptor. Its biased agonism is a key feature, with potent activation of G-protein signaling and minimal recruitment of β-arrestin-2.[1] The anti-inflammatory effects of KOR agonists are generally attributed to the inhibition of pro-inflammatory signaling pathways. Activation of KOR on immune cells can lead to a reduction in the production and release of inflammatory mediators. While direct in-vitro anti-inflammatory data for this compound is not currently available in the public domain, the known mechanisms of KOR agonists suggest a potential for the suppression of cytokines such as TNF-α and interleukins.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity Profile of this compound

| Parameter | Value | Description |

| GTPγS EC50 | 1.1 nM | Molar concentration of this compound that produces 50% of the maximal response in a GTPγS binding assay, indicating G-protein activation potency. |

| GTPγS Emax | 91% | Maximum efficacy in the GTPγS binding assay, relative to a standard agonist. |

| β-arrestin-2 Recruitment Emax | < 10% | Maximum recruitment of β-arrestin-2, indicating low potential for β-arrestin-mediated signaling. |

Table 2: In Vivo Pharmacokinetic and Target Engagement Data for this compound in Mice

| Parameter | Dose | Value | Description |

| CNS KOR Occupancy | 30 mg/kg, s.c. | 90% | Percentage of kappa opioid receptors in the central nervous system occupied by this compound. |

| Brain Concentration | 30 mg/kg, s.c. | 12.5 µM | Concentration of this compound measured in the brain tissue. |

Key Preclinical Efficacy Data

The anti-inflammatory and pro-myelinating effects of this compound have been evaluated in a murine model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE).

Table 3: Efficacy of this compound in the EAE Mouse Model

| Dose | Outcome |

| 3 and 30 mg/kg, s.c. (daily) | Amelioration of EAE disease severity. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

GTPγS Binding Assay

This assay is performed to determine the potency and efficacy of a compound in activating G-protein signaling downstream of a G-protein coupled receptor.

-

Cell Membranes: Membranes are prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human kappa opioid receptor.

-

Radioligand: Non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used.

-

Procedure:

-

Cell membranes are incubated with varying concentrations of this compound in the presence of GDP to allow for nucleotide exchange upon receptor activation.

-

[³⁵S]GTPγS is added to the reaction mixture.

-

Upon KOR activation by this compound, the Gα subunit of the G-protein exchanges GDP for [³⁵S]GTPγS.

-

The reaction is terminated, and the membrane-bound [³⁵S]GTPγS is separated from the unbound radioligand via filtration.

-

The amount of bound [³⁵S]GTPγS is quantified using scintillation counting.

-

-

Data Analysis: The data is fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values.

β-Arrestin-2 Recruitment Assay

This assay measures the recruitment of β-arrestin-2 to the activated kappa opioid receptor, a key step in receptor desensitization and an alternative signaling pathway. A commercial assay, such as the MULTISCREENᵀᴹ β-arrestin-2 recruitment assay, is typically employed.

-

Cell Line: CHO-K1 cells stably co-expressing the human kappa opioid receptor and a β-arrestin-2 fusion protein are used.

-

Principle: The assay is based on enzyme fragment complementation. The KOR is tagged with one fragment of a reporter enzyme, and β-arrestin-2 is tagged with the complementary fragment.

-

Procedure:

-

Cells are incubated with varying concentrations of this compound.

-

Agonist binding to the KOR induces a conformational change that promotes the binding of β-arrestin-2.

-

The proximity of the two fusion proteins allows the enzyme fragments to complement and form an active enzyme.

-

A substrate for the enzyme is added, and the resulting signal (e.g., luminescence or fluorescence) is measured.

-

-

Data Analysis: The signal is proportional to the amount of β-arrestin-2 recruitment. Data is analyzed to determine the Emax relative to a known β-arrestin-2 recruiting agonist.

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

EAE is a widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis.

-

Animal Model: C57BL/6 mice are commonly used.

-

Induction: EAE is induced by immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG₃₅₋₅₅) and Complete Freund's Adjuvant (CFA). Pertussis toxin is also administered to enhance the immune response and facilitate the entry of inflammatory cells into the central nervous system.

-

Treatment: this compound is administered subcutaneously daily.

-

Clinical Scoring: Mice are monitored daily for clinical signs of disease, which are scored on a scale of 0 to 5, where:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund or dead

-

-

Outcome Measures: The primary outcome is the reduction in the mean clinical score in the this compound treated group compared to the vehicle-treated group.

Visualizations

Signaling Pathway of this compound

Caption: G-protein biased signaling pathway of this compound at the kappa opioid receptor.

Experimental Workflow for EAE Model

Caption: Workflow for evaluating the efficacy of this compound in the EAE mouse model.

References

PIPE-3297: A Novel Kappa Opioid Receptor Agonist for Remyelination

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system characterized by demyelination, leading to progressive neurological disability. While current therapies primarily target the immune system to reduce inflammation, there is a significant unmet need for treatments that promote remyelination and functional recovery. PIPE-3297 has emerged as a promising therapeutic candidate. It is a fully efficacious and selective kappa opioid receptor (KOR) agonist that has demonstrated the potential to induce remyelination. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies.

Introduction to this compound

This compound is a novel small molecule that acts as a selective agonist for the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR).[1][2] Notably, this compound is a biased agonist, potently activating G-protein signaling with minimal recruitment of β-arrestin-2.[1][2] This biased signaling profile is significant as it may circumvent the sedative side effects typically associated with non-biased KOR agonists, while retaining the therapeutic effects on remyelination.[1][2] Preclinical studies have shown that this compound promotes the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes, reduces disease severity in a mouse model of MS, and improves neuronal function.[1][2]

Mechanism of Action

This compound exerts its pro-remyelination effects through the activation of KORs expressed on oligodendrocyte lineage cells.[3][4] The binding of this compound to KORs initiates a G-protein signaling cascade. While the precise downstream pathways are still under investigation, evidence suggests the involvement of the Extracellular signal-regulated kinase (ERK) and Signal Transducer and Activator of Transcription (STAT) pathways.

Signaling Pathway Diagram

Caption: Proposed signaling pathway of this compound in oligodendrocytes.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Description |

| GTPγS EC50 | 1.1 nM | Potency in activating G-protein signaling.[1][2] |

| GTPγS Emax | 91% | Efficacy in activating G-protein signaling relative to a standard agonist.[1][2] |

| β-arrestin-2 Recruitment Emax | < 10% | Minimal efficacy in recruiting β-arrestin-2, indicating biased agonism.[1][2] |

Table 2: In Vivo Pharmacokinetics and Target Engagement

| Parameter | Dose | Value | Time Point | Species |

| KOR Occupancy in CNS | 30 mg/kg (s.c.) | 90% | 1 hour post-dose | Mouse |

Table 3: In Vivo Efficacy in a Mouse Model of Multiple Sclerosis (EAE)

| Endpoint | Dose (s.c.) | Result |

| Mature Oligodendrocyte Count | 30 mg/kg (single dose) | Statistically significant increase (P < 0.0001) |

| EAE Disease Score | 3 and 30 mg/kg (daily) | Reduced disease score |

| Visually Evoked Potential (VEP) N1 Latency | 3 and 30 mg/kg (daily) | Significantly improved versus vehicle |

Detailed Experimental Protocols

GTPγS Binding Assay

This assay measures the activation of G-protein coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human kappa opioid receptor (e.g., CHO-K1 cells).

-

Assay Buffer: Typically contains Tris-HCl, MgCl2, NaCl, and saponin.

-

Procedure:

-

Membranes are incubated with varying concentrations of this compound in the presence of GDP.

-

The reaction is initiated by the addition of [35S]GTPγS.

-

The incubation is carried out at 30°C for a defined period.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. EC50 and Emax values are calculated by non-linear regression analysis of the concentration-response curves.

β-arrestin-2 Recruitment Assay

This assay quantifies the recruitment of β-arrestin-2 to the activated KOR, a key step in receptor desensitization and internalization.

-

Assay Principle: A common method is a cell-based enzyme fragment complementation assay (e.g., PathHunter®). The KOR is tagged with one enzyme fragment, and β-arrestin-2 with the complementary fragment.

-

Procedure:

-

Cells co-expressing the tagged KOR and β-arrestin-2 are plated in microplates.

-

Cells are incubated with varying concentrations of this compound.

-

Upon agonist binding, β-arrestin-2 is recruited to the receptor, bringing the enzyme fragments into proximity and reconstituting enzyme activity.

-

A substrate is added, and the resulting chemiluminescent signal is measured.

-

-

Data Analysis: The luminescent signal is proportional to the amount of β-arrestin-2 recruitment. Emax is determined relative to a known non-biased agonist.

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is the most commonly used animal model for multiple sclerosis, mimicking the inflammatory and demyelinating pathology of the human disease.

-

Induction of EAE: EAE is typically induced in C57BL/6 mice by immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

-

Treatment: this compound is administered subcutaneously at doses of 3 and 30 mg/kg daily, starting at the onset of clinical signs.

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = forelimb and hind limb paralysis, 5 = moribund).

-

Histology: At the end of the study, spinal cords are collected for histological analysis of inflammation and demyelination (e.g., using Hematoxylin and Eosin and Luxol Fast Blue staining).

Visually Evoked Potential (VEP)

VEPs are electrical potentials recorded from the scalp over the visual cortex in response to a visual stimulus. They are used to assess the functional integrity of the visual pathways, which are often affected by demyelination in MS.

-

Procedure:

-

Anesthetized mice are placed in front of a screen.

-

Active electrodes are placed over the visual cortex, a reference electrode on the snout, and a ground electrode on the tail.

-

A series of light flashes or patterned stimuli are presented to the mouse's eye.

-

The resulting electrical signals from the brain are amplified, filtered, and averaged.

-

-

Data Analysis: The latency and amplitude of the major VEP components (e.g., N1 and P1 waves) are measured. In demyelinating conditions, the latency of these components is typically delayed, and treatment with a remyelinating agent like this compound is expected to shorten this delay.

Experimental Workflows

In Vitro Characterization Workflow

Caption: Workflow for the in vitro characterization of this compound.

In Vivo Efficacy Workflow (EAE Model)

Caption: Workflow for assessing the in vivo efficacy of this compound in the EAE model.

Conclusion and Future Directions

This compound represents a promising, novel approach to treating demyelinating diseases like multiple sclerosis. Its selective, biased agonism at the kappa opioid receptor offers the potential for a pro-remyelinating therapy with an improved safety profile. The preclinical data strongly support its mechanism of action in promoting oligodendrocyte differentiation and functional recovery in an animal model of MS. Further clinical development is warranted to evaluate the safety and efficacy of this compound in patients. Future research should also focus on elucidating the detailed downstream signaling pathways and exploring potential combination therapies with existing immunomodulatory drugs.

References

- 1. Enhancing Remyelination through a Novel Opioid-Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - Kappa opioid receptor agonists promote oligodendrocyte maturation, remyelination and functional recovery in preclinical mouse models - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]

- 3. MU AND KAPPA OPIOIDS MODULATE MOUSE EMBRYONIC STEM CELL DERIVED NEURAL PROGENITOR DIFFERENTIATION VIA MAP KINASES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of the Kappa-Opioid Receptor as a Therapeutic Target for Oligodendrocyte Remyelination - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of PIPE-3297: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PIPE-3297 is a novel, selective kappa opioid receptor (KOR) agonist demonstrating significant G protein signaling bias. This document provides a detailed overview of the in vitro characterization of this compound, summarizing its functional activity, signaling pathway engagement, and receptor selectivity. The information presented herein is intended to serve as a technical guide for researchers and drug development professionals interested in the pharmacological profile of this compound. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays. Visualizations of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of the in vitro properties of this compound.

Introduction

The kappa opioid receptor (KOR) is a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for a variety of neurological and psychiatric disorders. Agonism at the KOR can produce analgesic effects, but often with dose-limiting side effects such as dysphoria and sedation, which are thought to be mediated, in part, by the β-arrestin signaling pathway. Consequently, there is significant interest in the development of G protein-biased KOR agonists that preferentially activate the G protein signaling cascade over β-arrestin recruitment, with the hypothesis that such a profile may retain therapeutic efficacy while minimizing adverse effects. This compound has been identified as a potent and selective KOR agonist with a strong G protein bias. This whitepaper details the in vitro studies undertaken to characterize its pharmacological profile.

Functional Activity at the Kappa Opioid Receptor

The functional activity of this compound at the human KOR was assessed through two primary in vitro assays: a [³⁵S]GTPγS binding assay to quantify G protein activation and a β-arrestin-2 recruitment assay to measure the engagement of the β-arrestin pathway. These studies were conducted using Chinese Hamster Ovary (CHO-K1) cells stably expressing the human kappa opioid receptor.

G Protein Activation ([³⁵S]GTPγS Binding Assay)

This compound demonstrated potent and full agonism in stimulating the binding of [³⁵S]GTPγS to membranes prepared from CHO-K1 cells expressing the human KOR. The compound elicited a concentration-dependent increase in [³⁵S]GTPγS binding with a half-maximal effective concentration (EC₅₀) of 1.1 nM and a maximal effect (Eₘₐₓ) of 91% relative to a standard KOR agonist.[1][2]

β-Arrestin-2 Recruitment

In contrast to its potent activation of G protein signaling, this compound exhibited very low efficacy in recruiting β-arrestin-2 to the activated KOR. The maximal recruitment of β-arrestin-2 was less than 10% (Eₘₐₓ < 10%), indicating a significant G protein signaling bias.[1][2]

Summary of Functional Data

The functional potency and efficacy of this compound at the human kappa opioid receptor are summarized in the table below.

| Assay | Parameter | Value | Cell Line |

| G Protein Activation | EC₅₀ | 1.1 nM | CHO-K1 hKOR |

| G Protein Activation | Eₘₐₓ | 91% | CHO-K1 hKOR |

| β-Arrestin-2 Recruitment | Eₘₐₓ | < 10% | CHO-K1 hKOR |

Receptor Selectivity Profile

To assess the selectivity of this compound, its binding affinity for the human mu-opioid receptor (MOR) and delta-opioid receptor (DOR) would be determined in radioligand binding assays using membranes from cells expressing these receptors. While specific Ki values for this compound at MOR and DOR are not publicly available at this time, it is described as a selective KOR agonist. A comprehensive selectivity profile would typically be presented as follows:

| Receptor | Ligand | Kᵢ (nM) |

| Kappa Opioid Receptor (KOR) | This compound | [Data Not Available] |

| Mu Opioid Receptor (MOR) | This compound | [Data Not Available] |

| Delta Opioid Receptor (DOR) | This compound | [Data Not Available] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Detailed Experimental Methodologies

[³⁵S]GTPγS Binding Assay

This functional assay is designed to measure the activation of G protein-coupled receptors by quantifying agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

-

Cell Culture and Membrane Preparation:

-

CHO-K1 cells stably expressing the human kappa opioid receptor are cultured under standard conditions.

-

Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then subjected to high-speed centrifugation to pellet the membrane fraction.

-

The resulting membrane pellet is resuspended in assay buffer, and protein concentration is determined.

-

-

Assay Protocol:

-

Membranes (typically 10-20 µg of protein per well) are incubated in a 96-well plate with varying concentrations of this compound and a fixed concentration of GDP (e.g., 10-100 µM) in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

The reaction is initiated by the addition of [³⁵S]GTPγS (e.g., 0.05-0.1 nM).

-

The plate is incubated at 30°C for 60 minutes with gentle agitation.

-

The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS (e.g., 10 µM).

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Dose-response curves are generated by plotting specific binding against the logarithm of the this compound concentration.

-

EC₅₀ and Eₘₐₓ values are determined using non-linear regression analysis.

-

β-Arrestin-2 Recruitment Assay

This assay quantifies the recruitment of β-arrestin-2 to the activated KOR, a key step in receptor desensitization and G protein-independent signaling. A common method for this is an enzyme fragment complementation assay (e.g., DiscoverX PathHunter).

-

Cell Line:

-

A CHO cell line co-expressing the human KOR fused to a small enzyme fragment (ProLink) and β-arrestin-2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor) is used.

-

-

Assay Protocol:

-

Cells are plated in a 384-well white, solid-bottom plate and incubated overnight.

-

Serial dilutions of this compound are added to the cells.

-

The plate is incubated for 90 minutes at 37°C.

-

Detection reagents, including the substrate for the complemented enzyme, are added according to the manufacturer's protocol.

-

The plate is incubated at room temperature to allow for signal development.

-

-

Data Analysis:

-

Luminescence is measured using a plate reader.

-

Dose-response curves are generated by plotting the luminescent signal against the logarithm of the this compound concentration.

-

The Eₘₐₓ is determined relative to a known KOR agonist that induces robust β-arrestin-2 recruitment.

-

Radioligand Binding Assay for Selectivity

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

-

Membrane Preparation:

-

Membranes are prepared from cells stably expressing the receptor of interest (e.g., hMOR or hDOR).

-

-

Assay Protocol:

-

Membranes are incubated with a fixed concentration of a selective radioligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR) and varying concentrations of this compound.

-

Incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration, and bound radioactivity is measured.

-

Non-specific binding is determined in the presence of a saturating concentration of a non-labeled standard ligand.

-

-

Data Analysis:

-

IC₅₀ values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) are determined from competition curves.

-

Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

-

Conclusion

The in vitro characterization of this compound reveals it to be a potent and efficacious agonist of the kappa opioid receptor with a strong bias towards G protein signaling over β-arrestin-2 recruitment. This pharmacological profile suggests that this compound may offer a promising therapeutic approach for conditions where KOR activation is beneficial, potentially with a reduced side-effect liability compared to unbiased KOR agonists. Further in vivo studies are warranted to explore the full therapeutic potential of this compound.

References

Pharmacological Profile of PIPE-3297: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIPE-3297 is an investigational small molecule that has been identified as a potent and selective kappa opioid receptor (KOR) agonist. A key characteristic of this compound is its functional selectivity, or biased agonism, towards the G-protein signaling pathway with minimal recruitment of β-arrestin-2. This pharmacological profile suggests that this compound may offer therapeutic benefits associated with KOR activation, such as in demyelinating diseases, while potentially avoiding adverse effects commonly linked to unbiased KOR agonists, including sedation and dysphoria. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo data, and detailed experimental methodologies.

Core Pharmacological Attributes

This compound is a fully efficacious agonist at the kappa opioid receptor, potently activating G-protein signaling. In functional assays, it demonstrates a strong preference for the G-protein pathway over the β-arrestin-2 recruitment pathway. This G-protein bias is a critical feature of its pharmacological profile.

Quantitative In Vitro Pharmacology

The following table summarizes the key in vitro pharmacological parameters of this compound.

| Parameter | Value | Assay |

| G-Protein Signaling Activation (EC50) | 1.1 nM | [35S]GTPγS Binding Assay |

| G-Protein Signaling Efficacy (Emax) | 91% | [35S]GTPγS Binding Assay |

| β-Arrestin-2 Recruitment (Emax) | < 10% | β-Arrestin-2 Recruitment Assay |

| hERG Inhibition | 72% at 3 µM | Patch-Clamp Assay |

| Metabolic Stability | Unstable | Liver Microsome Stability Assay |

Quantitative In Vivo Pharmacology

The in vivo characteristics of this compound have been evaluated in preclinical models, as summarized in the table below.

| Parameter | Value | Animal Model/Assay |

| CNS Kappa Opioid Receptor Occupancy | 90% | C57BL/6 Mice (30 mg/kg, s.c., 1h post-dose) |

| Brain Concentration | 12.5 µM | C57BL/6 Mice (30 mg/kg, s.c.) |

| Effect on Oligodendrocyte Progenitor Cells (OPCs) | KOR-dependent differentiation into mature oligodendrocytes | C57BL/6 Mice (30 mg/kg, s.c.) |

| Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) | Amelioration of disease score and improvement in Visually Evoked Potential (VEP) N1 latencies | MOG-induced EAE in C57BL/6 Mice (3 and 30 mg/kg, s.c., daily for 23 days) |

| Effect on Locomotion | No evidence of KOR-mediated hypolocomotion | C57BL/6 Mice (30 mg/kg, s.c.) |

Signaling Pathway and Experimental Visualizations

This compound Signaling at the Kappa Opioid Receptor

This compound exhibits biased agonism at the kappa opioid receptor (KOR). Upon binding, it preferentially activates the G-protein signaling cascade over the β-arrestin-2 recruitment pathway. This is thought to contribute to its therapeutic effects while minimizing certain side effects.

Experimental Workflow: In Vitro Assays

The in vitro characterization of this compound relies on key functional assays to determine its potency and signaling bias. The general workflow for the GTPγS binding and β-arrestin recruitment assays is depicted below.

Experimental Workflow: In Vivo EAE Model

The therapeutic potential of this compound in a model of multiple sclerosis was assessed using the Experimental Autoimmune Encephalomyelitis (EAE) model.

Detailed Experimental Protocols

The following sections provide representative, detailed methodologies for the key experiments cited in the pharmacological profiling of this compound.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist binding to a G-protein coupled receptor (GPCR).

-

Membrane Preparation : Membranes are prepared from cells stably expressing the human kappa opioid receptor.

-

Assay Buffer : The assay is typically performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.

-

Reaction Mixture : In a 96-well plate, add in order:

-

Assay buffer or unlabeled GTPγS (for non-specific binding).

-

Serial dilutions of this compound or vehicle.

-

Membrane suspension.

-

GDP (final concentration typically 10-30 µM).

-

-

Pre-incubation : The plate is pre-incubated at 30°C for 15-30 minutes.

-

Reaction Initiation : The binding reaction is initiated by adding [35S]GTPγS (final concentration ~0.1 nM).

-

Incubation : The plate is incubated at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration : The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Detection : The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis : Non-specific binding is subtracted from total binding to determine specific binding. Data are normalized to the response of a standard full agonist and plotted against the logarithm of the drug concentration to determine EC50 and Emax values.

PathHunter® β-Arrestin Recruitment Assay

This cell-based assay measures the recruitment of β-arrestin to an activated GPCR.

-

Cell Culture : Use a cell line engineered to co-express a ProLink™ (PK)-tagged KOR and an Enzyme Acceptor (EA)-tagged β-arrestin. Cells are cultured to ~80-90% confluency.

-

Cell Plating : Cells are harvested and plated into 384-well white, clear-bottom assay plates at a density of approximately 5,000 cells per well and incubated overnight.

-

Compound Preparation : Prepare serial dilutions of this compound in the appropriate assay buffer.

-

Compound Addition : Add the diluted compound to the cell plates and incubate for 90-180 minutes at 37°C.

-

Detection : Add the PathHunter® detection reagent mixture, which contains the substrate for the complemented enzyme.

-

Incubation : Incubate the plates at room temperature for 60 minutes in the dark.

-

Signal Measurement : Read the chemiluminescent signal using a plate reader.

-

Data Analysis : The signal is normalized to a control full agonist, and concentration-response curves are generated to determine the Emax for β-arrestin recruitment.

Experimental Autoimmune Encephalomyelitis (EAE) Model

This is a widely used animal model for multiple sclerosis to evaluate the efficacy of potential therapeutics.

-

Animals : Female C57BL/6 mice, 8-12 weeks old, are used.

-

EAE Induction : On day 0, mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG35-55) peptide in Complete Freund's Adjuvant (CFA). On days 0 and 2, mice receive an intraperitoneal injection of pertussis toxin.

-

Treatment : Mice are randomly assigned to treatment groups and receive daily subcutaneous injections of this compound (e.g., 3 and 30 mg/kg) or vehicle, starting from a specified day post-immunization (e.g., day 3 or at the onset of symptoms).

-

Clinical Scoring : Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

-

Visually Evoked Potentials (VEPs) : At the end of the study, VEPs can be measured to assess the functional integrity of the visual pathway, which is often affected by demyelination. This involves recording electrical signals from the visual cortex in response to light stimuli.

-

Data Analysis : Clinical scores, body weight changes, and VEP latencies are compared between treatment and vehicle groups to assess the therapeutic efficacy of this compound.

Conclusion

This compound is a selective kappa opioid receptor agonist with a distinct G-protein signaling bias. This pharmacological profile is associated with pro-myelinating and anti-inflammatory effects in preclinical models of demyelinating disease. While showing promise, its development will need to address potential liabilities such as hERG inhibition and metabolic instability. The detailed methodologies provided in this guide offer a framework for the continued investigation and understanding of this compound and other biased KOR agonists.

Methodological & Application

Application Notes and Protocols for PIPE-3297 in an Experimental Autoimmune Encephalomyelitis (EAE) Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIPE-3297 is a selective kappa opioid receptor (KOR) agonist that has demonstrated therapeutic potential in preclinical models of demyelinating diseases, such as multiple sclerosis (MS).[1][2] It functions as a potent activator of G-protein signaling with an EC50 of 1.1 nM, while exhibiting minimal β-arrestin-2 recruitment.[1][2] This biased agonism is thought to contribute to its therapeutic effects while potentially avoiding the sedative side effects associated with non-biased KOR agonists.[1][2] In the experimental autoimmune encephalomyelitis (EAE) mouse model, a widely used preclinical model for MS, this compound has been shown to reduce disease severity, improve nerve function, and promote the maturation of oligodendrocytes, the cells responsible for myelination in the central nervous system (CNS).[1][2]

These application notes provide a detailed overview of the use of this compound in the EAE model, including its mechanism of action, key experimental findings, and detailed protocols for replicating these studies.

Mechanism of Action

This compound exerts its therapeutic effects through the selective activation of the kappa opioid receptor, a G-protein coupled receptor. Upon binding, this compound preferentially activates G-protein signaling pathways over the β-arrestin-2 pathway. This biased signaling is believed to be crucial for its pro-myelinating and anti-inflammatory effects. In the CNS, activation of KOR by this compound has been shown to induce the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.[1][2]

Caption: Signaling pathway of this compound, a G-protein biased KOR agonist.

Key Experimental Findings

Studies utilizing the EAE model have demonstrated the following key effects of this compound:

-

Reduction in Disease Severity: Daily subcutaneous administration of this compound at doses of 3 and 30 mg/kg significantly reduced the clinical disease score in the mouse EAE model.[1][2]

-

Improved Nerve Function: Treatment with this compound resulted in a significant improvement in visually evoked potential (VEP) N1 latencies, indicating enhanced nerve conduction in the visual pathway.[1][2]

-

Promotion of Oligodendrocyte Maturation: A single subcutaneous dose of this compound in healthy mice led to a statistically significant increase in the number of mature oligodendrocytes in the striatum.[1][2]

-

High Receptor Occupancy: A 30 mg/kg subcutaneous dose of this compound achieved 90% occupancy of the KOR in the central nervous system one-hour post-administration.[1][2]

Data Presentation

| Parameter | Vehicle | This compound (3 mg/kg) | This compound (30 mg/kg) | Reference |

| EAE Clinical Score | Higher | Reduced | Reduced | [1][2] |

| VEP N1 Latency | Delayed | Significantly Improved | Significantly Improved | [1][2] |

| Mature Oligodendrocytes | Baseline | Not Reported in EAE model | Increased (in healthy mice) | [1][2] |

| KOR Occupancy (CNS) | 0% | Not Reported | 90% (1h post-dose) | [1][2] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in the EAE model.

MOG35-55-Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

This protocol describes the induction of a chronic EAE model, which is widely used to study the pathogenesis of MS and to test potential therapeutics.

References

Application Notes and Protocols: Dosing and Administration of PIPE-3297 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of PIPE-3297 in murine models, based on available preclinical data. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this selective kappa opioid receptor (KOR) agonist.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vivo administration and effects of this compound in mice.

Table 1: Dosing Regimens for this compound in Mice

| Parameter | Details | Mouse Strain | Study Type | Reference |

| Single Dose | 30 mg/kg, subcutaneous (s.c.) | C57BL/6 | Oligodendrocyte maturation, Receptor occupancy, Locomotor activity | [1][2][3] |

| Daily Dosing | 3 and 30 mg/kg, subcutaneous (s.c.) | C57BL/6 | Experimental Autoimmune Encephalomyelitis (EAE) | [1][2][3] |

Table 2: Pharmacodynamic and Efficacy Data for this compound in Mice

| Parameter | Dose | Route | Time Point | Result | Reference |

| KOR Occupancy in CNS | 30 mg/kg | s.c. | 1 hour post-dose | 90% occupancy | [1][2][3] |

| Mature Oligodendrocyte Increase | 30 mg/kg | s.c. | Not specified | Statistically significant increase (P < 0.0001) in the striatum | [1][2] |

| EAE Disease Score | 3 and 30 mg/kg | s.c. | Daily for 23 days | Reduction in disease score | [1][2][3] |

| Visually Evoked Potential (VEP) N1 Latency | 3 and 30 mg/kg | s.c. | Not specified | Significantly improved versus vehicle | [1][2] |

| Locomotor Activity | 30 mg/kg | s.c. | 60-75 minutes post-dose | Small, KOR-independent decrease in total locomotor activity | [1][2] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vivo evaluation.

Caption: Signaling pathway of this compound, a biased KOR agonist.

Caption: General experimental workflow for in vivo studies of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in mice.

General Administration Protocol (Subcutaneous)

This protocol outlines the subcutaneous administration of this compound to mice.

-

Materials:

-

This compound

-

Vehicle (e.g., sterile saline, PBS, or as specified by the manufacturer)

-

1 mL sterile syringes

-

25-27 gauge needles[4]

-

70% ethanol

-

Appropriate mouse restraint device

-

-

Procedure:

-

Prepare the dosing solution of this compound in the chosen vehicle to the desired concentration (e.g., for a 10 mL/kg injection volume, a 3 mg/mL solution is needed for a 30 mg/kg dose).

-

Weigh the mouse to determine the precise injection volume.

-

Manually restrain the mouse, for example, by scruffing the neck to expose the dorsal side.

-

Lift the loose skin over the interscapular area (between the shoulder blades) to form a "tent".

-

Wipe the injection site with 70% ethanol.

-

Insert the needle into the base of the skin tent, parallel to the spine, ensuring it does not puncture the underlying muscle.

-

Aspirate briefly to ensure the needle is not in a blood vessel.

-

Inject the calculated volume of the this compound solution.

-

Withdraw the needle and gently apply pressure to the injection site if necessary.

-

Return the mouse to its cage and monitor for any adverse reactions.

-

Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol describes the induction of EAE in C57BL/6 mice and subsequent treatment with this compound.

-

Materials:

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

-

This compound

-

Sterile saline or appropriate vehicle

-

-

Procedure:

-

Induction of EAE:

-

On day 0, immunize female C57BL/6 mice (8-12 weeks old) subcutaneously with an emulsion of MOG 35-55 in CFA.

-

Administer PTX intraperitoneally on day 0 and day 2 post-immunization.

-

-

Clinical Scoring:

-

Beginning on day 7 post-immunization, monitor mice daily for clinical signs of EAE and score on a scale of 0-5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = forelimb and hind limb paralysis, 5 = moribund).

-

-

Treatment:

-

Upon the onset of clinical signs, randomize mice into treatment groups.

-

Administer this compound (3 or 30 mg/kg) or vehicle subcutaneously daily for the duration of the study (e.g., 23 days).[3]

-

-

Outcome Measures:

-

Primary: Daily clinical score.

-

Secondary: Body weight, survival, and endpoint histological analysis of the spinal cord for inflammation and demyelination.

-

-

Visually Evoked Potential (VEP) Measurement

This protocol details the assessment of optic nerve conduction, a measure of demyelination and remyelination.

-

Materials:

-

Anesthesia (e.g., ketamine/xylazine)

-

Needle electrodes

-

Ganzfeld dome light stimulator

-

Signal amplifier and recording system

-

-

Procedure:

-

Anesthetize the mouse and place it on a heated pad to maintain body temperature.

-

Place a reference electrode subcutaneously on the snout, a ground electrode in the tail, and an active recording electrode over the visual cortex.

-

Position the mouse's head within the Ganzfeld dome.

-

Deliver a series of light flashes to one eye while shielding the other.

-

Record the electrical signals from the visual cortex.

-

Average the responses to multiple stimuli to obtain the VEP waveform.

-

Measure the latency of the N1 wave, which is the first negative peak. An increased latency indicates demyelination.

-

Compare the N1 latencies between this compound-treated and vehicle-treated animals.[1][2]

-

Open-Field Activity Monitoring

This protocol is used to assess general locomotor activity and potential sedative effects.

-

Materials:

-

Open-field arena (a square or circular enclosure)

-

Video tracking software

-

-

Procedure:

-

Acclimate the mice to the testing room for at least 30 minutes before the experiment.

-

Administer a single subcutaneous dose of this compound (30 mg/kg) or vehicle.[1][2]

-

At a specified time post-injection (e.g., 60 minutes), place the mouse in the center of the open-field arena.[1][2]

-

Record the mouse's activity for a set duration (e.g., 15 minutes).

-

Use the video tracking software to analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

-

Compare the activity levels between the treatment groups to assess for any hypo- or hyper-locomotor effects.[1][2]

-

Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal procedures should be performed in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.

References

- 1. Identification and In Vivo Evaluation of Myelination Agent this compound, a Selective Kappa Opioid Receptor Agonist Devoid of β-Arrestin-2 Recruitment Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cea.unizar.es [cea.unizar.es]

Application Notes and Protocols for PIPE-3297 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIPE-3297 is a potent and selective kappa opioid receptor (KOR) agonist characterized by its functional selectivity or "biased agonism." It preferentially activates G-protein signaling pathways over the β-arrestin-2 recruitment pathway.[1] This unique mechanism of action makes this compound a promising therapeutic candidate for demyelinating diseases, such as multiple sclerosis, by promoting the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on oligodendrocyte lineage cells.

Mechanism of Action